molecular formula C16H17N5O3S2 B2380221 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706106-13-9

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2380221
CAS No.: 1706106-13-9
M. Wt: 391.46
InChI Key: CXPVKKJVEGKHNE-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazine ring, a thiophene sulfonyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds to form the oxadiazole ring, typically under dehydrating conditions using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-yl)-5-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-pyrazin-2-yl-5-[(1-thiophen-2-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c22-26(23,15-4-2-8-25-15)21-7-1-3-12(11-21)9-14-19-16(20-24-14)13-10-17-5-6-18-13/h2,4-6,8,10,12H,1,3,7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPVKKJVEGKHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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